

Englerin A TRPC4 correlation gene expression

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

Get Quote

Englerin A & TRPC4/C5 Correlation Data

The following table synthesizes key experimental findings that establish the link between **Englerin A's** activity and TRPC4/5 channels.

Aspect of Correlation	Experimental Findings	Experimental Model	Citation
Target Identification	TRPC4 expression was the feature that best correlated with sensitivity to Englerin A in a panel of >500 cancer cell lines [1].	Cancer Cell Line Profiling (CLiP)	[1]
Genetic Evidence	TRPC4 expression is both necessary and sufficient for Englerin A-induced growth inhibition [1].	siRNA knockdown; TRPC4 overexpression in HEK293T cells	[1]
Direct Activation	Englerin A is a highly potent, selective, and direct agonist of TRPC4 and TRPC5 channels (EC50: ~11.2 nM for TRPC4, ~7.6 nM for TRPC5) [2].	Calcium imaging; whole-cell and excised patch-clamp electrophysiology	[2]

Aspect of Correlation	Experimental Findings	Experimental Model	Citation
Functional Effect in Sensitive Cells	Induces TRPC4-dependent calcium influx and cationic current (blocked by TRPC4/5 inhibitor ML204) in sensitive renal cancer A498 cells [2].	Calcium imaging; patch-clamp electrophysiology	[2]
Cytotoxicity Mechanism	Cytotoxicity is caused by sodium entry through TRPC4 channels, leading to cell swelling and death; effect is potentiated by Na ⁺ /K ⁺ -ATPase inhibitor ouabain [3].	Cell viability assays	[3]
In Vivo Adverse Effects	Adverse reactions (reduced locomotor activity) in mice treated with Englerin A are mediated by TRPC4 and TRPC5 channels [3].	TRPC4 and TRPC5 knockout mouse models	[3]

Detailed Experimental Protocols

For reproducibility and deeper analysis, here are the methodologies for key experiments cited.

Cell Line Profiling (CLiP) for Target Identification [1]

- **Objective:** To identify cell line features predicting sensitivity to **Englerin A**.
- **Procedure:**
 - **Screening:** A large panel of over 500 well-characterized cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE) was treated with **Englerin A**.
 - **Data Analysis:** Cell lines were categorized as sensitive, intermediate, or refractory based on the amplitude of growth inhibition (Amax) and the inflection point of the dose-response curve.
 - **Bioinformatics:** Gene expression data (NCBI GEO accession GSE36133) for sensitive and refractory cell lines were compared using the `limma` package in R/Bioconductor. Probesets significantly associated with sensitivity in multiple comparisons were identified.

Electrophysiology to Confirm Direct Channel Activation [2]

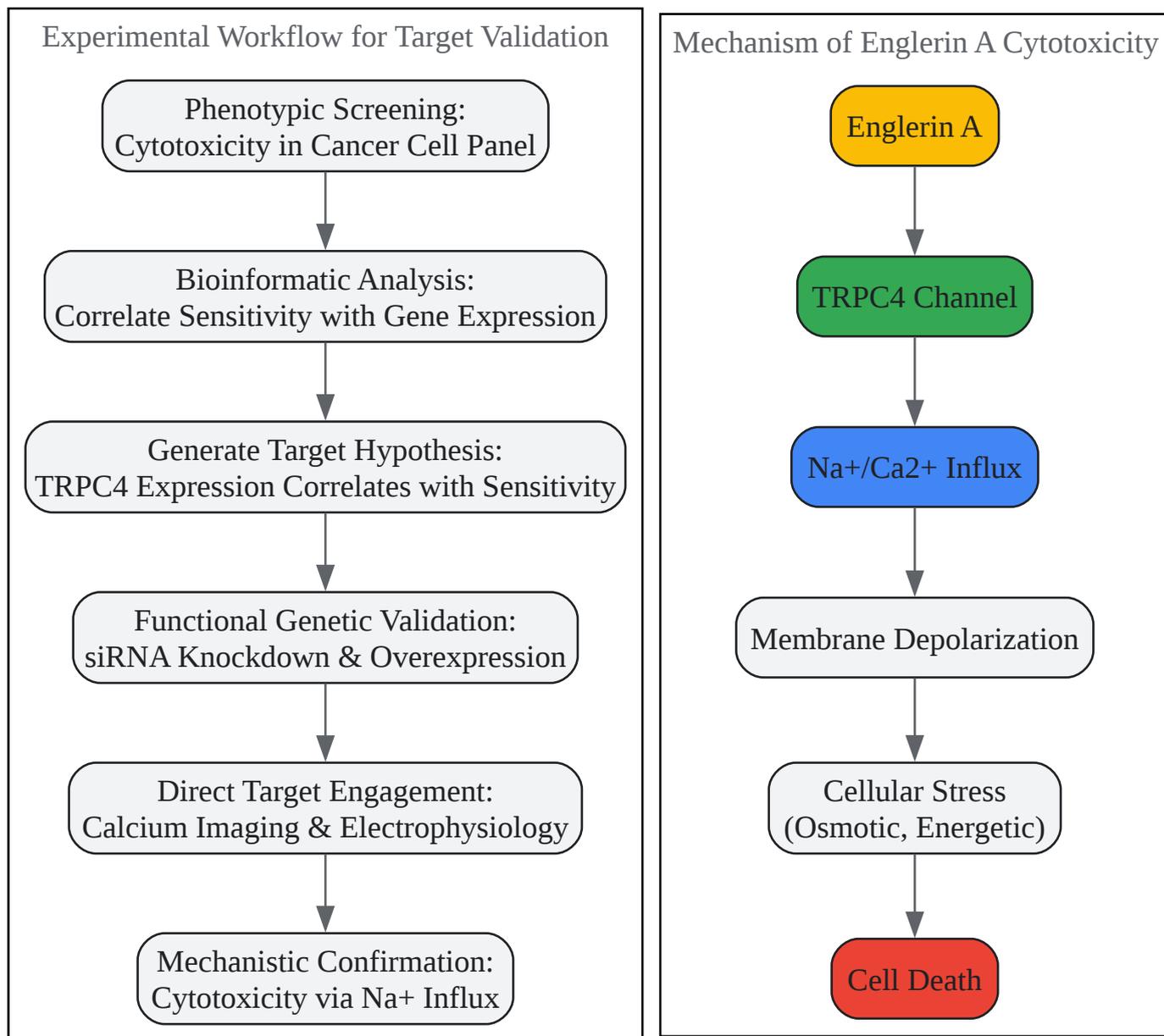
- **Objective:** To verify that **Englerin A** directly activates TRPC4 channels.
- **Procedure:**
 - **Cell Preparation:** HEK 293 cells overexpressing human TRPC4.
 - **Recording:** Whole-cell or excised membrane patch-clamp recordings were performed.
 - **Agonist Application:** (-)-**Englerin A** was applied to the extracellular solution.
 - **Key Measurements:**
 - **Current Activation:** Observation of large, sustained inward currents upon application.
 - **Current-Voltage (I-V) Relationship:** Identification of a characteristic "seat-like" inflection, a fingerprint of TRPC4/5 channels.
 - **G-protein Independence:** In excised patches with intracellular G-proteins blocked (e.g., with GDP- β -S), **Englerin A** still activated currents, confirming a direct mechanism.
 - **Pharmacological Blockade:** The TRPC4/C5 inhibitor ML204 was used to confirm the identity of the current.

siRNA Rescue Experiment [1]

- **Objective:** To prove the necessity of TRPC4 for **Englerin A**'s cytotoxic effect.
- **Procedure:**
 - **Knockdown:** TRPC4-specific siRNAs were transfected into **Englerin A**-sensitive cells (e.g., A-498 renal carcinoma cells).
 - **Validation:** TRPC4 mRNA knockdown was confirmed by quantitative RT-PCR.
 - **Viability Assay:** Control and TRPC4-knockdown cells were treated with a dose range of **Englerin A**.
 - **Outcome Measurement:** Cell viability was assessed 48 hours later using Cell Titer-Glo luminescent assay. Resistance to **Englerin A** in knockdown cells demonstrates TRPC4 necessity.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the established mechanism of **Englerin A** action and a generalized workflow for validating the TRPC4 correlation.



[Click to download full resolution via product page](#)

Research Implications and Alternatives

- **Research Implications:** The strong correlation makes TRPC4 a potential biomarker for predicting **Englerin A** response [1]. As **Englerin A** itself is toxic in vivo, it serves as a chemical starting point for developing more selective TRPC4/5 modulators [1] [3].

- **Alternative Targets:** While highly selective for TRPC4/5, **Englerin A** can weakly inhibit other TRP channels (TRPA1, TRPV3/V4, TRPM8) at higher concentrations, suggesting it may bind a common TRP channel feature [1]. Its initially proposed target, PKC-theta, is unlikely to be the primary target in TRPC4-expressing cells, as some sensitive lines lack this kinase [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Agonizes the Englerin /C5 Cation Channels to... | PLOS One A TRPC 4 [journals.plos.org]
2. (-)- Englerin is a potent and selective A of activator and... TRPC 4 [pmc.ncbi.nlm.nih.gov]
3. /TRPC5 channels mediate adverse reaction to the... | Oncotarget TRPC 4 [oncotarget.com]

To cite this document: Smolecule. [Englerin A TRPC4 correlation gene expression]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527159#englerin-a-trpc4-correlation-gene-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com